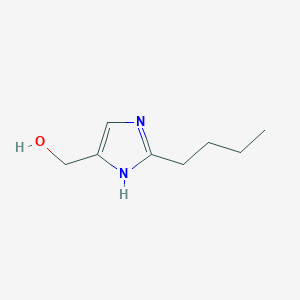

(2-Butyl-1H-imidazol-4-yl)methanol

Description

The exact mass of the compound 2-Butyl-5-hydroxymethylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBZGAMRJRWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218432 | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68283-19-2 | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14MM5OB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-1H-imidazol-4-yl)methanol, a key heterocyclic organic compound, holds a significant position in the landscape of pharmaceutical synthesis. Its structure, featuring a substituted imidazole ring, provides a versatile scaffold for the development of therapeutic agents. The imidazole moiety itself is a ubiquitous component of many biologically active molecules, including the essential amino acid histidine, which underscores its importance in biological systems. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for professionals in research and drug development.

Physicochemical and Basic Properties

The basicity of this compound is a crucial parameter influencing its reactivity, solubility, and biological interactions. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The basic character is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3), which can accept a proton.

pKa

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar imidazole and hydroxymethyl functionalities with the nonpolar butyl chain. While specific quantitative solubility data is scarce, a general solubility profile can be inferred. The presence of the imidazole ring and the hydroxyl group allows for hydrogen bonding, contributing to solubility in polar protic solvents.

Table 1: Predicted and Observed Solubility of this compound

| Solvent | Predicted/Observed Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic butyl chain counteracts the polarity of the imidazole and hydroxyl groups.[2] |

| Methanol | Soluble | The polar protic nature of methanol facilitates hydrogen bonding with the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetone | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Dichloromethane | Sparingly Soluble | A less polar solvent with limited ability to solvate the polar functional groups. |

| Toluene | Insoluble | A nonpolar aromatic solvent with minimal interaction with the polar solute.[3] |

| Hexane | Insoluble | A nonpolar aliphatic solvent. |

Synthesis and Characterization

This compound is primarily synthesized as an intermediate for more complex pharmaceutical compounds.[4]

Synthetic Pathway

A common synthetic route involves the condensation of an amidine with a dihydroxyacetone derivative.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Amidine Formation: Valeramidine can be prepared from valeronitrile by reaction with sodium methoxide in methanol, followed by treatment with ammonium chloride.

-

Condensation: Valeramidine is then reacted with 1,3-dihydroxyacetone in the presence of ammonia. The reaction is typically carried out in a suitable solvent such as methanol at elevated temperatures and pressures.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system, such as acetonitrile/water, to yield this compound as a solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks and Assignments |

| ¹H NMR | δ 6.8-7.2 (s, 1H, C5-H of imidazole), δ 4.5-4.7 (s, 2H, -CH₂OH), δ 2.6-2.8 (t, 2H, -CH₂-CH₂CH₂CH₃), δ 1.6-1.8 (m, 2H, -CH₂-CH₂CH₂CH₃), δ 1.3-1.5 (m, 2H, -CH₂-CH₂CH₂CH₃), δ 0.9-1.0 (t, 3H, -CH₃) |

| ¹³C NMR | δ 148-152 (C2 of imidazole), δ 130-135 (C4 of imidazole), δ 115-120 (C5 of imidazole), δ 55-60 (-CH₂OH), δ 29-32 (-CH₂-CH₂CH₂CH₃), δ 28-31 (-CH₂-CH₂CH₂CH₃), δ 21-24 (-CH₂-CH₂CH₂CH₃), δ 13-15 (-CH₃) |

| IR (cm⁻¹) | 3200-3400 (O-H stretch, N-H stretch), 2850-2960 (C-H stretch, aliphatic), 1580-1620 (C=N stretch, imidazole ring), 1450-1480 (C=C stretch, imidazole ring), 1000-1050 (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z 154. Expected fragmentation patterns would involve loss of the butyl chain and the hydroxymethyl group. |

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present: the imidazole ring and the primary alcohol.

Reactions of the Imidazole Ring

-

N-Alkylation/Acylation: The N-1 position of the imidazole ring can be readily alkylated or acylated using appropriate electrophiles under basic conditions.

-

Electrophilic Aromatic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms. However, under forcing conditions, substitution can occur, primarily at the C-5 position.

Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-butyl-1H-imidazole-4-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (2-butyl-1H-imidazole-4-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or base-catalyzed conditions to form the corresponding esters.

Caption: Key reactions of this compound.

Biological and Pharmacological Relevance

While this compound is primarily recognized as a synthetic intermediate, the broader class of imidazole derivatives exhibits a wide range of biological activities.[5] These include antifungal, antibacterial, anti-inflammatory, and anticancer properties.

The structural motif of a 2-substituted imidazole is present in several marketed drugs. For instance, the antihypertensive drug Losartan contains a 2-butyl-4-chloro-5-hydroxymethylimidazole core, highlighting the significance of this scaffold in medicinal chemistry.[5]

Although specific studies on the biological activity of this compound are limited, its structural similarity to pharmacologically active compounds suggests potential for further investigation. Its ability to be readily functionalized at both the imidazole nitrogen and the hydroxymethyl group makes it an attractive starting material for the synthesis of compound libraries for screening purposes.

Analytical Methodologies

The purity and identity of this compound are typically assessed using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for purity determination. A mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a wavelength around 210-230 nm.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A silica gel plate can be used with a mobile phase such as ethyl acetate/methanol or dichloromethane/methanol. Visualization can be achieved using UV light or by staining with iodine.

Spectroscopic Methods

As detailed in Table 2, NMR (¹H and ¹³C), IR, and mass spectrometry are essential for structural elucidation and confirmation.

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to more complex and pharmacologically active molecules. Its basic properties, governed by the imidazole ring, and the reactivity of its hydroxymethyl group offer multiple avenues for chemical modification. While direct biological data on this specific compound is limited, its structural relationship to known therapeutic agents suggests its potential as a scaffold for the discovery of new drugs. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.

References

- [Author], [Year]. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

Matrix Fine Chemicals. This compound | CAS 68283-19-2. [Link]

- CookeChem. This compound , 95+% , 68283-19-2. [URL not available]

-

Pharmaffiliates. CAS No : 68283-19-2 | Product Name : 2-Butyl-4-hydroxymethyl Imidazole. [Link]

- Benchchem. (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability. [URL not available]

- [Author], [Year]. Physicochemical properties and membrane interactions of anti-apoptotic derivatives 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine depending on the hydroxyalkylamino side chain length and conformation: an NMR and ESR study. PubMed. [URL not available]

-

Wikipedia. Imidazole. [Link]

- [Author], [Year]. Chemical and Physical Absorption of SO 2 by N -Functionalized Imidazoles: Experimental Results and Molecular-level Insight.

-

PubChem. 4-Imidazolemethanol. [Link]

- [Author], [Year]. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [URL not available]

- [Author], [Year]. Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.

-

Antimex Chemical Limied. 2-Butyl-4-hydroxyMethyl IMidazole. LookChem. [Link]

- [Author], [Year]. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [URL not available]

- [Author], [Year]. Physicochemical properties and structures of room temperature ionic liquids. 2.

- [Author], [Year]. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). PubMed. [URL not available]

- [Author], [Year]. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. National Institutes of Health. [URL not available]

- [Author], [Year]. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [URL not available]

- [Author], [Year]. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [URL not available]

- [Author], [Year]. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [URL not available]

-

Reddit. Removing imidazole in a workup?. [Link]

- [Author], [Year]. Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications.

-

Wikipedia. Carbamate. [Link]

-

PubChem. Butylimidazole. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antimex.lookchem.com [antimex.lookchem.com]

An In-Depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of (2-Butyl-1H-imidazol-4-yl)methanol, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 68283-19-2 and a molecular weight of 154.21 g/mol , this compound is most notably recognized as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, including the widely prescribed antihypertensive drug, Losartan. This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₄N₂O, is a substituted imidazole featuring a butyl group at the 2-position and a hydroxymethyl group at the 4-position (sometimes referred to as the 5-position depending on the tautomeric form and nomenclature conventions). The presence of both a lipophilic butyl chain and a hydrophilic alcohol functional group, coupled with the aromatic imidazole core, imparts a unique combination of properties that are instrumental in its synthetic utility.

| Property | Value |

| CAS Number | 68283-19-2 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Butyl-4-hydroxymethylimidazole, (2-Butyl-1H-imidazol-5-yl)methanol |

| Appearance | Off-white to light yellow solid (typical) |

Strategic Importance in Drug Discovery and Development

The primary significance of this compound lies in its role as a precursor to more complex pharmaceutical intermediates. Specifically, it is the foundational scaffold for the synthesis of 2-butyl-4-chloro-5-formylimidazole, a key component in the construction of the angiotensin II receptor blocker, Losartan. The synthesis of Losartan and related sartans has been a major focus in the management of hypertension, making the efficient and scalable production of its intermediates a topic of considerable industrial and academic interest.

The imidazole ring of this compound mimics the side chain of the amino acid histidine, which is relevant for receptor binding interactions. The butyl group provides a necessary lipophilic component, while the hydroxymethyl group serves as a versatile chemical handle for further molecular elaboration.

Caption: Synthetic pathway from this compound to Losartan.

Synthesis and Characterization

While various synthetic routes to derivatives of this compound are well-documented in patent and journal literature, the direct synthesis of the parent compound is a fundamental process. A common conceptual approach involves the construction of the imidazole ring from acyclic precursors, followed by or incorporating the introduction of the butyl and hydroxymethyl functionalities.

General Synthetic Approach

A plausible synthetic strategy begins with the formation of the imidazole core, which can then be functionalized. One common method for imidazole synthesis is the Radziszewski reaction or its modern variations, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the title compound, a theoretical pathway could involve:

-

Formation of the Imidazole Ring: Reaction of an appropriate 1,2-dicarbonyl compound with valeraldehyde (pentanal) and a source of ammonia to form 2-butylimidazole.

-

Introduction of the Hydroxymethyl Group: Formylation of the 2-butylimidazole at the 4-position, for instance, through a Vilsmeier-Haack reaction, to yield 2-butyl-1H-imidazole-4-carbaldehyde.

-

Reduction to the Alcohol: Subsequent reduction of the aldehyde functionality using a suitable reducing agent like sodium borohydride to afford the final product, this compound.

Caption: Conceptual synthetic workflow for this compound.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), a singlet for the methylene protons of the hydroxymethyl group, and signals for the protons on the imidazole ring. The N-H proton of the imidazole may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbons of the butyl group, the carbon of the hydroxymethyl group, and the carbons of the imidazole ring.

-

IR Spectroscopy: Infrared spectroscopy should reveal a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the imidazole. C-H stretching vibrations for the alkyl and aromatic components would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).

Reactivity and Handling

The chemical reactivity of this compound is dictated by its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, and it can be converted to esters or ethers. The imidazole ring can be N-alkylated, and the ring itself can participate in electrophilic substitution reactions, although the positions are influenced by the existing substituents.

From a safety perspective, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consulting the material safety data sheet (MSDS) is recommended.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably as a building block for Losartan. Its unique combination of a substituted imidazole core with a reactive hydroxymethyl group provides a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for chemists and researchers working in the field of drug discovery and development.

References

A comprehensive list of references for the synthesis and application of related compounds can be found in scientific journals and patent databases. For specific synthetic procedures and characterization data, researchers are encouraged to consult primary literature sources.

An In-Depth Technical Guide to the Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol

Introduction

(2-Butyl-1H-imidazol-4-yl)methanol is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Losartan, an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The structural integrity and purity of this imidazole derivative are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthesis pathways for this compound, offering in-depth technical insights, detailed experimental protocols, and an analysis of the critical process parameters for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The core structure is a 2,4-disubstituted imidazole. The primary disconnections can be made at the C-N bonds forming the imidazole ring. This suggests a condensation reaction between a three-carbon α-hydroxyketone or equivalent synthon and an amidine. The 2-butyl substituent logically originates from a valeryl derivative, such as valeronitrile or valeraldehyde, which serves as the precursor to the required amidine.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound and its derivatives often revolves around the construction of the imidazole ring from acyclic precursors. While several routes exist, the most common and economically viable pathway involves the condensation of an amidine with a 1,3-dihydroxyacetone synthon.

Pathway 1: The Amidine Condensation Route

This is the most widely adopted method, prized for its efficiency and use of readily available starting materials. The key transformation is the reaction of pentanimidamide (valeramidine) with dihydroxyacetone in the presence of ammonia.

Overall Reaction Scheme:

Caption: Amidine condensation pathway for imidazole synthesis.

Mechanistic Insights and Rationale:

-

Amidine Formation: The synthesis typically begins with the preparation of the amidine. Valeronitrile is converted to an imidate, such as ethyl valerimidate hydrochloride, via the Pinner reaction using ethanol and hydrogen chloride gas. This step is critical as imidates are more susceptible to nucleophilic attack by ammonia than the parent nitrile. Subsequent ammonolysis of the imidate yields valeramidine hydrochloride.[2] Using the pre-formed hydrochloride salt is advantageous as it improves stability and handling.

-

Imidazole Ring Formation: The core cyclization is a variation of the Debus-Radziszewski imidazole synthesis.[3][4] Valeramidine hydrochloride, dihydroxyacetone, and ammonia are heated under pressure.

-

Causality: The use of elevated temperature and pressure is necessary to drive the multiple condensation and dehydration steps required for ring formation.[5] Ammonia serves both as a nitrogen source for the imidazole ring and as a base to neutralize the hydrochloride salt, liberating the free amidine in situ. Dihydroxyacetone provides the C4-C5 backbone of the imidazole ring. The reaction proceeds through a complex series of condensations between the three components, ultimately cyclizing and aromatizing to form the imidazole ring. The initial product is often the 4,5-dihydroxymethyl substituted imidazole.

-

-

Selective Conversion to the Monohydroxymethyl Product: The direct product of the main cyclization is often (2-butyl-1H-imidazole-4,5-diyl)dimethanol.[6] Converting this to the desired this compound requires selective manipulation. A common strategy involves selective chlorination followed by reduction or oxidation/reduction sequences. For instance, the dimethanol can be converted to 2-butyl-4-chloro-1H-imidazole-5-methanol, which is a key intermediate itself in many Losartan syntheses.[7][8]

Pathway 2: From 2-Butylimidazole

An alternative approach starts with the commercially available 2-butylimidazole. This route circumvents the high-pressure ring formation step but requires a series of functional group interconversions on the imidazole core.

Overall Reaction Scheme: 2-Butylimidazole → 4(5)-Bromo-2-butylimidazole → 4(5)-Hydroxymethyl-2-butylimidazole → (Target Molecule)

Mechanistic Insights and Rationale:

-

Bromination: Direct bromination of 2-butylimidazole yields the 4(5)-bromo derivative.[5] The regioselectivity can be challenging to control, often resulting in a mixture of isomers and dibrominated products.

-

Expertise: Controlling the stoichiometry of bromine and the reaction temperature is crucial to maximize the yield of the monobromo product.

-

-

Hydroxymethylation: The bromo-intermediate can be converted to the hydroxymethyl derivative. This can be achieved via a Grignard reaction followed by quenching with formaldehyde, or through formylation followed by reduction. A more direct hydroxymethylation can be performed using formaldehyde in the presence of a base.[5]

-

Isomer Separation: A significant drawback of this pathway is the formation of 4- and 5-substituted isomers, which can be difficult to separate. This often makes the overall process less efficient for large-scale production compared to the convergent amidine condensation route.

Detailed Experimental Protocol (Pathway 1)

This protocol is a representative example based on established methodologies for the synthesis of the chlorinated intermediate, 2-butyl-4-chloro-5-hydroxymethylimidazole, which is readily converted to the target molecule. The synthesis of the non-chlorinated analog follows a similar initial ring-forming procedure.[9][10]

Step 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

This intermediate is a common precursor. It can be synthesized via a Vilsmeier-Haack type reaction on 2-butyl-1H-imidazol-5(4H)-one, which is formed from the condensation of pentamidine hydrochloride and glyoxal.[11]

-

Reaction Setup: To a stirred solution of N,N-dimethylformamide (DMF, 2.5 eq.) in a suitable solvent, slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) at 0-5°C.

-

Addition of Substrate: Add 2-butyl-1H-imidazol-5(4H)-one (1.0 eq.) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) to a pH of 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield 2-butyl-4-chloro-5-formylimidazole.[11]

Step 2: Reduction to (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol

The final step is the selective reduction of the aldehyde.

-

Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise.

-

Causality: Sodium borohydride is a mild reducing agent, ideal for the selective reduction of aldehydes in the presence of the imidazole ring, which is generally stable to these conditions.[1]

-

-

Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The resulting solid, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, can be purified by recrystallization.

Note: To obtain the non-chlorinated target molecule, this compound, a similar reduction would be performed on 2-butyl-1H-imidazole-4-carbaldehyde.[12]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of key intermediates.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ring Formation | Valeramidine HCl, Dihydroxyacetone, NH₃ | Aqueous/Alcohol | 100-150 (autoclave) | 6-12 | 60-75 |

| Vilsmeier (Formylation & Chlorination) | 2-butyl-1H-imidazol-5(4H)-one, POCl₃, DMF | Dichloromethane | 70-80 | 4-6 | 80-90 |

| Aldehyde Reduction | 2-butyl-4-chloro-5-formylimidazole, NaBH₄ | Methanol | 0-25 | 1-2 | 90-98 |

Troubleshooting and Optimization

-

Low Yield in Ring Formation: This is often due to incomplete reaction or side product formation. Ensure the autoclave is properly sealed to maintain pressure. The quality of dihydroxyacetone (which can dimerize) is critical. Using a slight excess of ammonia can help drive the reaction to completion.

-

Impure Product after Vilsmeier Reaction: The quenching step is highly exothermic and must be controlled to prevent degradation. Ensuring complete neutralization before extraction is key to removing acidic impurities.

-

Over-reduction: While unlikely with NaBH₄, using stronger reducing agents could potentially affect the imidazole ring. Adhering to the recommended stoichiometry and temperature is essential for selectivity.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The most robust and scalable pathway relies on the construction of the imidazole ring via the condensation of valeramidine and dihydroxyacetone. While alternative routes exist, they often present challenges in regioselectivity and overall yield. A thorough understanding of the reaction mechanisms, careful control of process parameters, and rigorous purification are essential to produce this key intermediate with the high purity required for API synthesis.

References

- Vertex AI Search. (2013). LOSARTAN - New Drug Approvals.

- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.

- PrepChem.com. (n.d.). Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole.

- ChemicalBook. (n.d.). (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL synthesis.

- SynHet. (n.d.). 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole.

- Biosynth. (n.d.). 2-Butyl-1H-imidazole-4-carbaldehyde.

- Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde.

- ResearchGate. (2014). An Efficient and Green Synthetic Route to Losartan.

- Bangladesh Journals Online. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.

- Google Patents. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.

- Vulcanchem. (n.d.). (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

- Pharmaffiliates. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole.

- Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(S1), 889-894.

- LookChem. (n.d.). 2-Butyl-4-hydroxyMethyl IMidazole.

- Slideshare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.

- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 5. tandfonline.com [tandfonline.com]

- 6. (2-butyl-4-chloro-1H-imidazol-5-yl)methanol (79047-41-9) for sale [vulcanchem.com]

- 7. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 8. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 12. 2-Butyl-1H-imidazole-4-carbaldehyde | 68282-49-5 | FB151388 [biosynth.com]

An In-depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-1H-imidazol-4-yl)methanol, a heterocyclic organic compound, holds a significant position in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the advent of a major class of antihypertensive drugs. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, with a particular focus on its critical role as a key intermediate in the production of angiotensin II receptor antagonists, most notably Losartan. Understanding the chemistry and synthetic pathways of this pivotal molecule offers valuable insights for researchers and professionals engaged in drug discovery and process development.

Historical Context and Discovery

The history of this compound is not one of a standalone discovery but is deeply intertwined with the development of Losartan, the first orally active angiotensin II receptor antagonist. The quest for potent and selective blockers of the renin-angiotensin system in the late 20th century led to the exploration of various heterocyclic scaffolds. The imidazole ring, with its unique electronic and structural properties, emerged as a promising pharmacophore.

While a definitive first synthesis is not prominently documented as a singular event, a seminal publication by Y.-J. Shi and colleagues in 1993, referenced in subsequent patents, laid the groundwork for a practical synthesis of the closely related 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole[1]. This work described the reaction of methyl pentanimidate with 1,3-dihydroxyacetone under ammonia pressure, a foundational step towards obtaining the 2-butyl-4-hydroxymethylimidazole core[1]. The significance of this compound, therefore, became apparent with the elucidation of the Losartan synthetic pathway, where it serves as a crucial building block for constructing the final active pharmaceutical ingredient (API). Its CAS number is 68283-19-2[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 68283-19-2 | [2][3] |

| Molecular Formula | C₈H₁₄N₂O | [2][3] |

| Molecular Weight | 154.21 g/mol | [2][3] |

| Appearance | Off-white to slight yellow solid | [5] |

| Melting Point | 94 °C | [2] |

| Boiling Point (Predicted) | 379.2±17.0 °C | [2] |

| Density (Predicted) | 1.096±0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.81±0.10 | [2] |

| Solubility | Information not widely available, but likely soluble in polar organic solvents. |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of various imidazole-based pharmaceuticals. The most cited method is a variation of the Radiszewski imidazole synthesis, which involves the condensation of an amidine with a 1,3-dihydroxyacetone equivalent in the presence of ammonia.

Experimental Protocol: Synthesis via Methyl Pentanimidate and 1,3-Dihydroxyacetone

This protocol is based on the method described by Shi et al. and subsequent patent literature[1].

Materials:

-

Methyl pentanimidate

-

1,3-Dihydroxyacetone

-

Ammonia (gas or solution in a suitable solvent like methanol)

-

Methanol

-

Acetonitrile

-

Sodium hydroxide solution (2.5%)

-

Platinum on carbon (5%)

-

Bismuth sulfate

-

Hydrogen peroxide (50%)

-

Dichloromethane

-

Hexane

Step-by-Step Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve methyl pentanimidate and 1,3-dihydroxyacetone in methanol. The use of methanol is advantageous due to the high solubility of ammonia in it, which can reduce the required pressure[1].

-

Ammonia Addition: Introduce ammonia into the reactor. The reaction is typically carried out at an elevated temperature (e.g., 70°C) and pressure (e.g., 3 bar)[1].

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane and hexane, to yield 2-butyl-4-hydroxymethylimidazole[1]. A reported yield for this step is around 48% with a purity of 97% by HPLC[1].

-

Diagram of the Synthetic Pathway:

Caption: Synthesis of this compound.

Role in Pharmaceutical Synthesis: The Gateway to Losartan

The primary industrial application of this compound is as a pivotal intermediate in the synthesis of Losartan and other sartans. In the Losartan synthesis, it undergoes a series of transformations to build the final drug molecule.

A common synthetic route involves the following key steps:

-

Chlorination and Formylation: The hydroxymethyl group of this compound is often oxidized to a formyl group, and the imidazole ring is chlorinated to produce 2-butyl-4-chloro-5-formylimidazole. This intermediate is a crucial component in many Losartan synthesis pathways[6].

-

Alkylation: The 2-butyl-4-chloro-5-formylimidazole is then alkylated with a substituted benzyl bromide derivative.

-

Reduction: The formyl group is subsequently reduced back to a hydroxymethyl group.

-

Coupling and Tetrazole Formation: The final steps involve coupling with the biphenyl moiety and the formation of the characteristic tetrazole ring to yield Losartan.

Diagram of the Role in Losartan Synthesis:

Caption: Key transformations of the imidazole core in Losartan synthesis.

Biological Activity and Pharmacological Profile

There is a scarcity of publicly available data on the specific biological activities of this compound itself. Its primary role in the scientific literature and industrial applications is that of a synthetic intermediate. Therefore, its pharmacological profile is not well-characterized.

However, the broader class of 2-butyl-imidazole derivatives has been extensively studied, leading to the development of potent angiotensin II receptor antagonists[7]. The 2-butyl group and the imidazole scaffold are crucial for the high-affinity binding to the AT1 receptor, which is the mechanism of action for drugs like Losartan.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the synthesis[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and the imidazole ring.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a vital class of antihypertensive drugs. While its own discovery may not be a celebrated event in medicinal chemistry, its importance is underscored by its indispensable role in the multi-step synthesis of Losartan and related compounds. A thorough understanding of its synthesis and chemical properties is essential for chemists and pharmaceutical scientists working on the process development and manufacturing of these life-saving medications. Future research may explore alternative, more efficient, and greener synthetic routes to this key intermediate, further optimizing the production of angiotensin II receptor antagonists.

References

- Shi, Y.-J., et al. (1993). A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications, 23(19), 2623-2630.

- Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 231-240.

-

PubChem. (n.d.). 2-Butyl-5-hydroxymethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. US20080200690A1.

-

Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28205-28224. Retrieved from [Link]

-

Antimex Chemical Limited. (n.d.). 2-Butyl-4-hydroxyMethyl IMidazole. LookChem. Retrieved from [Link]

-

Ramesh, D., & Raghunandan, N. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Trade Science Inc. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (2-Butyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

Sources

- 1. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 2. 2-Butyl-5-hydroxymethylimidazole CAS#: 68283-19-2 [amp.chemicalbook.com]

- 3. 2-Butyl-5-hydroxymethylimidazole | C8H14N2O | CID 2735673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole [synhet.com]

- 5. 2-Butyl-4-hydroxyMethyl IMidazole, CasNo.68283-19-2 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 6. banglajol.info [banglajol.info]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Butyl-1H-imidazol-4-yl)methanol in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of (2-Butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of public quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, predictive analysis based on its structure, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a paramount physicochemical property.[3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of a promising therapeutic agent.[2] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and the development of diverse dosage forms.[4]

This compound, with its imidazole core, presents an interesting case study in solubility. The imidazole ring is ionizable, and the presence of a butyl group and a hydroxymethyl group introduces both lipophilic and hydrophilic characteristics. This structural duality suggests a complex solubility profile that is highly dependent on the solvent system.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" serves as a fundamental guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6][7]

Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Imidazole Ring: This heterocyclic amine is polar and capable of both hydrogen bond donation (from the N-H group) and acceptance (at the lone pair of the other nitrogen). This feature suggests solubility in polar protic solvents.

-

Butyl Group: The four-carbon alkyl chain is non-polar and will contribute to solubility in lipophilic, non-polar solvents.

-

Hydroxymethyl Group (-CH₂OH): This group is polar and can participate in hydrogen bonding, enhancing solubility in polar protic solvents like water and alcohols.[8]

A closely related compound, (2-butyl-5-chloro-1H-imidazol-4-yl)methanol, is reported to have slight solubility in acetone, DMSO, and methanol.[9] This provides an empirical basis for predicting the solubility of our target compound in similar polar solvents.

Predicted Solubility in Different Solvent Classes

Based on the structural features, we can anticipate the following solubility trends:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The imidazole and hydroxymethyl groups can form strong hydrogen bonds with protic solvents.[6] |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar nature of the imidazole ring allows for strong dipole-dipole interactions with these solvents.[10] |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the imidazole and hydroxymethyl groups, is mismatched with non-polar solvents.[8] |

| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity that may effectively solvate both the polar and non-polar regions of the molecule.[10] |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination of solubility is essential for accurate characterization.[11] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[12]

The Shake-Flask Method: A Protocol

This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.[13]

Protocol:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[14]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[14] A rotary shaker at around 300 RPM is a good starting point.[14]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[14]

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][2]

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

pH-Dependent Solubility and pKa Determination

For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the medium.[14] The imidazole ring can be protonated at lower pH values, leading to a positively charged species that is generally more water-soluble. Understanding the pKa (the pH at which the compound is 50% ionized) is crucial for predicting and explaining this behavior.

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a precise method for determining the pKa of a compound and can also be adapted to measure solubility.[15][16][17]

Protocol for pKa Determination:

-

Calibration: Calibrate a pH meter using standard buffers.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (often a co-solvent mixture if aqueous solubility is low) to a concentration of at least 10⁻⁴ M.[17]

-

Titration: Place the solution in a reaction vessel and immerse the pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), depending on the nature of the compound.

-

Data Acquisition: Record the pH after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[18]

Diagram: Relationship between pH, pKa, and Solubility

Caption: Ionization state and its effect on the aqueous solubility of a basic compound.

Conclusion and Future Directions

This guide has provided a theoretical framework and practical methodologies for understanding and determining the solubility of this compound. While a predicted solubility profile has been presented based on its chemical structure, it is imperative for researchers to perform empirical studies as outlined to obtain quantitative data. The shake-flask method remains the benchmark for thermodynamic solubility, while potentiometric titration is invaluable for characterizing the pH-dependent behavior of this ionizable compound. Such data are indispensable for advancing the development of this compound as a potential therapeutic agent.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. [Link]

-

Solvent - Wikipedia. [Link]

-

Shake Flask Method Summary - BioAssay Systems. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? - YouTube. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pharmatutor.org [pharmatutor.org]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to the Potential Biological Activity of (2-Butyl-1H-imidazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive exploration of the potential biological activity of the novel small molecule, (2-Butyl-1H-imidazol-4-yl)methanol. Drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous imidazole-containing compounds, and robust preclinical testing methodologies, we posit that this molecule holds significant promise as a modulator of the renin-angiotensin system (RAS), specifically as an angiotensin II receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the initial stages of investigation, from theoretical framework to practical in vitro and in vivo experimental designs. We will delve into the causal logic behind proposed experimental choices, emphasizing self-validating protocols to ensure scientific integrity. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Rationale for Investigating this compound

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Of particular interest is the established role of imidazole derivatives as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[3] Marketed drugs such as losartan and lisinopril, which feature imidazole or bioisosteric moieties, underscore the therapeutic success of targeting the RAS in the management of hypertension.[4]

This compound shares key structural features with known AT1 receptor blockers. The 2-butyl substituent on the imidazole ring is a common feature in several potent antagonists, contributing to favorable hydrophobic interactions within the receptor's binding pocket. The 4-hydroxymethyl group offers a potential site for hydrogen bonding, which can enhance binding affinity and selectivity. Based on these structural analogies, we hypothesize that this compound will exhibit significant AT1 receptor antagonism, making it a compelling candidate for development as an antihypertensive agent.

This guide will outline a logical, stepwise approach to validating this hypothesis, beginning with foundational in vitro assays to establish target engagement and concluding with in vivo models to assess physiological effects.

Proposed Mechanism of Action: Angiotensin II Receptor Antagonism

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[5][6]

We propose that this compound acts as a competitive antagonist at the AT1 receptor. By occupying the same binding site as angiotensin II, it prevents the endogenous ligand from activating the receptor, thereby inhibiting its downstream physiological effects. This proposed mechanism is consistent with the established pharmacology of numerous imidazole-based antihypertensive drugs.[3]

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.

Rationale: A competitive radioligand binding assay is a robust and sensitive method to quantify the direct interaction between a test compound and its target receptor. [6]This assay will provide a quantitative measure of how strongly our compound of interest binds to the AT1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. [5]

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II).

-

Add increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known antagonist like losartan).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter. [5][7]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome and Data Presentation:

We anticipate that this compound will exhibit a concentration-dependent displacement of the radioligand, yielding a sigmoidal dose-response curve. A low nanomolar Ki value would indicate high binding affinity and warrant further investigation.

| Compound | IC50 (nM) | Ki (nM) |

| This compound | (Hypothetical) 15.2 | (Hypothetical) 8.5 |

| Losartan (Positive Control) | 10.8 | 6.0 |

General Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxicity of this compound in a relevant cell line.

Rationale: It is crucial to assess the general toxicity of a potential drug candidate early in the discovery process to ensure that its biological effects are not due to non-specific cytotoxicity. [8][9]The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. [10] Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HEK293 or the AT1-expressing cell line used previously) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. [10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

-

Expected Outcome and Data Presentation:

A high CC50 value (ideally in the micromolar range or higher) would indicate low cytotoxicity and a favorable safety profile for the compound.

| Compound | CC50 (µM) on HEK293 cells (48h) |

| This compound | (Hypothetical) > 100 |

| Doxorubicin (Positive Control) | 0.5 |

In Vivo Evaluation: Assessing Physiological Relevance

Following promising in vitro data, the next critical step is to evaluate the efficacy of this compound in a living organism. Animal models of hypertension are essential for this purpose. [11]

Caption: A comprehensive workflow for the in vivo assessment of this compound.

Spontaneously Hypertensive Rat (SHR) Model

Objective: To determine the in vivo antihypertensive efficacy of this compound.

Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension in humans, making it an ideal choice for screening potential antihypertensive drugs. [11][12] Protocol:

-

Animal Model:

-

Use adult male SHRs with established hypertension.

-

Acclimatize the animals to the housing conditions and blood pressure measurement procedures.

-

-

Drug Administration:

-

Administer this compound orally or via intraperitoneal injection at various doses.

-

Include a vehicle control group and a positive control group (e.g., treated with losartan).

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at regular intervals post-administration using a non-invasive tail-cuff method. [13]

-

-

Data Analysis:

-

Compare the changes in blood pressure in the treated groups to the vehicle control group.

-

Determine the dose-dependent effect of the compound on blood pressure reduction.

-

Expected Outcome and Data Presentation:

A significant and dose-dependent reduction in blood pressure in the SHRs treated with this compound, as compared to the vehicle control, would provide strong evidence of its antihypertensive activity.

| Treatment Group | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) |

| Vehicle Control | - | (Hypothetical) -2 ± 1.5 |

| This compound | 10 | (Hypothetical) -15 ± 3.2 |

| This compound | 30 | (Hypothetical) -28 ± 4.1 |

| Losartan | 10 | (Hypothetical) -30 ± 3.8 |

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The imidazole moiety can influence these properties. [1][14]Initial studies could involve analyzing plasma concentrations of the compound over time after administration to rats to determine key parameters such as half-life, bioavailability, and clearance.

Conclusion and Future Directions

Based on its structural similarity to known angiotensin II receptor antagonists and the well-established biological activities of imidazole-containing compounds, this compound presents a compelling starting point for a drug discovery program aimed at developing novel antihypertensive therapies. The in-depth technical guide provided herein outlines a logical and robust preclinical evaluation strategy. Positive outcomes from these studies would pave the way for more advanced preclinical development, including detailed toxicology studies, formulation development, and ultimately, clinical trials. The multifaceted nature of the imidazole scaffold also suggests that future research could explore its potential in other therapeutic areas.

References

-

Greentech Bioscience. (n.d.). Animal Models of Hypertension. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Retrieved from [Link]

- Burnier, M. (1999). Angiotensin II Receptor Antagonists and Hypertension. Clinical and Experimental Hypertension, 21(5-6), 847-58.

-

Slideshare. (n.d.). Animal Models for anti-hypertensive Drugs. Retrieved from [Link]

-

Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

- Pandey, M., & K, S. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Journal of Pharmacology and Toxicology, 10(2), 47-60.

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- Willems, R., & van der Heyden, M. A. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in molecular biology (Clifton, N.J.), 922, 241–252.

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

- Lettenbauer, C., et al. (1990). Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent. Arzneimittel-Forschung, 40(4), 435-440.

-

Slideshare. (n.d.). Screening methods of anti hypertensive agents. Retrieved from [Link]

-

Slideshare. (n.d.). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Retrieved from [Link]

- Yuliani, S. H., et al. (2018). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. Scientia pharmaceutica, 86(3), 30.

- Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.

-

IJARSCT. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]

-

IJARSCT. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]

-

RayBiotech. (n.d.). Angiotensin II ELISA Kit. Retrieved from [Link]

- Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.

-

Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

-

MDPI. (n.d.). Antifungals: From Pharmacokinetics to Clinical Practice. Retrieved from [Link]

-

ResearchGate. (2015). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025).

-

Pharmaffiliates. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole. Retrieved from [Link]

-

YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

- Vasantha, K., et al. (2018). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 9, 12.

-

ResearchGate. (n.d.). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

Sources

- 1. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opentrons.com [opentrons.com]

- 9. kosheeka.com [kosheeka.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]

- 14. Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical properties of (2-Butyl-1H-imidazol-4-yl)methanol

An In-depth Technical Guide to the Thermochemical Properties of (2-Butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among these, thermochemical characteristics such as enthalpy of formation, thermal stability, and phase behavior are paramount. They govern crucial drug development attributes including chemical stability, solubility, and manufacturability.[4][5] This guide provides a comprehensive framework for both the computational prediction and experimental determination of the key thermochemical properties of this compound. By integrating theoretical principles with actionable, field-proven protocols, this document serves as a roadmap for researchers to generate the critical data needed to de-risk and accelerate the development of imidazole-based drug candidates.

Introduction: The Significance of Thermochemical Properties in Imidazole-Based Drug Candidates

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][6] The compound this compound, featuring a butyl group at the C2 position and a hydroxymethyl group at the C4 position, represents a versatile building block for creating novel therapeutics. The substituents on the imidazole ring play a crucial role in modulating not only the pharmacological activity but also the molecule's fundamental energetic and physical properties.

A deep understanding of a molecule's thermochemistry is essential for navigating the complexities of pharmaceutical development.[7] Key properties and their implications include: